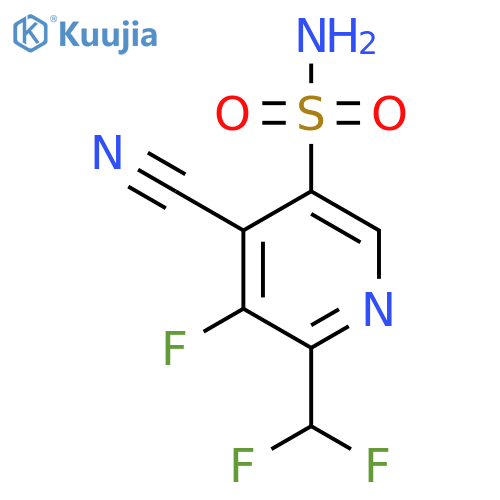

Cas no 1805922-85-3 (4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide)

1805922-85-3 structure

商品名:4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide

CAS番号:1805922-85-3

MF:C7H4F3N3O2S

メガワット:251.18577003479

CID:4871932

4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide

-

- インチ: 1S/C7H4F3N3O2S/c8-5-3(1-11)4(16(12,14)15)2-13-6(5)7(9)10/h2,7H,(H2,12,14,15)

- InChIKey: OSJMUNWZNWBFQG-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=C(C(F)F)C(=C1C#N)F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 399

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 105

4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047292-1g |

4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide |

1805922-85-3 | 97% | 1g |

$1,579.40 | 2022-04-01 |

4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

1805922-85-3 (4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量